molecular formula C22H17FN2O4S B14944879 Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate

Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)-2-methylfuran-3-carboxylate

Cat. No.: B14944879
M. Wt: 424.4 g/mol
InChI Key: JTXAQSFVPSIABI-UHFFFAOYSA-N
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Description

Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}methyl)-2-methyl-3-furoate is a complex organic compound that features a quinazoline core, a fluorophenyl group, and a furoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}methyl)-2-methyl-3-furoate typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the Sulfanyl Group: This can be done using thiol reagents under mild conditions.

    Esterification to Form the Furoate: This final step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalytic systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}methyl)-2-methyl-3-furoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used to investigate biological pathways and molecular interactions.

    Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity and specificity, while the furoate ester may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors.

    Fluorophenyl Compounds: Various fluorophenyl derivatives used in medicinal chemistry.

    Furoate Esters: Compounds with similar ester functionalities.

Uniqueness

Methyl 5-({[3-(4-fluorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}methyl)-2-methyl-3-furoate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H17FN2O4S

Molecular Weight

424.4 g/mol

IUPAC Name

methyl 5-[[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-2-methylfuran-3-carboxylate

InChI

InChI=1S/C22H17FN2O4S/c1-13-18(21(27)28-2)11-16(29-13)12-30-22-24-19-6-4-3-5-17(19)20(26)25(22)15-9-7-14(23)8-10-15/h3-11H,12H2,1-2H3

InChI Key

JTXAQSFVPSIABI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C(=O)OC

Origin of Product

United States

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